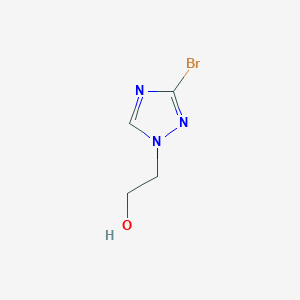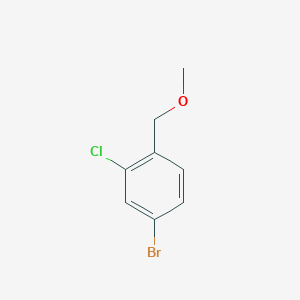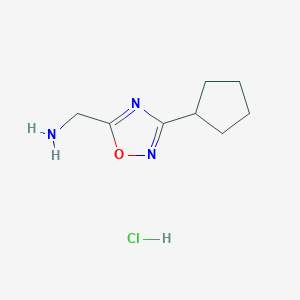
2-(3-bromo-1H-1,2,4-triazol-1-il)etanol
Descripción general
Descripción
2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol is a chemical compound with the molecular formula C4H6BrN3O. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms.
Aplicaciones Científicas De Investigación
2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts for various industrial processes
Mecanismo De Acción
Target of Action
It is known that 1,2,4-triazoles, the family to which this compound belongs, are often used as ligands for transition metals to create coordination complexes . These complexes can have various applications, including catalysis and medicinal chemistry.
Mode of Action
1,2,4-triazoles are known to have the ability to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters . This suggests that 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol may interact with its targets by facilitating the transfer of acyl groups.
Biochemical Pathways
Given its potential role as a catalyst in the synthesis of esters , it may influence pathways involving ester formation or breakdown.
Result of Action
Given its potential role as a catalyst in the synthesis of esters , it may influence cellular processes involving ester formation or breakdown.
Análisis Bioquímico
Biochemical Properties
2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modifying its activity .
Cellular Effects
The effects of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, leading to altered gene expression and changes in cellular metabolism . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its effectiveness. Studies have shown that it remains stable under certain conditions but can degrade when exposed to light or high temperatures . Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxicity at higher concentrations.
Dosage Effects in Animal Models
In animal models, the effects of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol vary with different dosages. Low doses may have minimal effects, while higher doses can lead to significant changes in physiological functions. For instance, high doses have been associated with hepatotoxicity and nephrotoxicity in rodent models . It is crucial to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic processes can influence the overall activity and toxicity of the compound.
Transport and Distribution
The transport and distribution of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol within cells and tissues are critical for its biological activity. It is transported across cell membranes via specific transporters and can bind to various proteins within the cell . The distribution of the compound can affect its localization and accumulation in different tissues, influencing its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol is essential for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol typically involves the reaction of 3-bromo-1H-1,2,4-triazole with ethylene oxide or ethylene glycol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding triazole derivative without the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) are employed.
Major Products
Oxidation: Formation of 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetaldehyde or 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetic acid.
Reduction: Formation of 2-(1H-1,2,4-triazol-1-yl)ethanol.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
3-bromo-1H-1,2,4-triazole: A precursor to 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol, used in similar applications.
3-bromo-1-methyl-1H-1,2,4-triazole: Another derivative with potential biological activities.
1,2,4-triazole: The parent compound, widely studied for its diverse applications
Uniqueness
2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields .
Propiedades
IUPAC Name |
2-(3-bromo-1,2,4-triazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3O/c5-4-6-3-8(7-4)1-2-9/h3,9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPXNJVUSUIGPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 4-[2-(2-tert-butoxy-2-oxoethyl)hydrazino]-4-oxobutanoate](/img/structure/B1406634.png)







![tert-Butyl [5-(5'-(trifluoromethyl)pyridin-2'-yl)-[1,2,4]oxadiazol-3-ylmethyl]carbamate](/img/structure/B1406647.png)

